Butralin

Übersicht

Beschreibung

Butralin, auch bekannt als N-sek-Butyl-4-(2-Methyl-2-propanoyl)-2,6-dinitroanilin, ist ein Herbizid zur Vorauflaufbehandlung und eine wachstumshemmende Substanz. Es wurde erstmals von Amchem Products, Inc. in den Vereinigten Staaten entwickelt. This compound wird hauptsächlich zur Bekämpfung von einkeimblättrigen Unkräutern und einigen zweikeimblättrigen Pflanzen in verschiedenen Kulturen wie Baumwolle, Reis, Mais, Sonnenblume, Kartoffel, Erdnuss, Wassermelone, Rübe, Zuckerrohr und Gemüsepflanzen verwendet .

Herstellungsmethoden

This compound wird durch eine Reihe von chemischen Reaktionen unter Verwendung von Dinitrotoluidin synthetisiert. Der Syntheseweg umfasst typischerweise Nitrierungs-, Alkylierungs- und Aminierungsreaktionen. Die industrielle Produktion von this compound umfasst die folgenden Schritte:

Nitrierung: Dinitrotoluol wird nitriert, um Dinitroanilin zu bilden.

Alkylierung: Das Dinitroanilin wird dann in Gegenwart einer Base mit sek-Butylchlorid alkyliert, um N-sek-Butyl-2,6-dinitroanilin zu bilden.

Aminierung: Der letzte Schritt beinhaltet die Aminierung des alkylierten Produkts zur Bildung von this compound.

Vorbereitungsmethoden

Butralin is synthesized through a series of chemical reactions involving dinitrotoluidine. The synthetic route typically involves nitration, alkylation, and amination reactions. The industrial production of this compound involves the following steps:

Nitration: Dinitrotoluene is nitrated to form dinitroaniline.

Alkylation: The dinitroaniline is then alkylated with sec-butyl chloride in the presence of a base to form N-sec-butyl-2,6-dinitroaniline.

Amination: The final step involves the amination of the alkylated product to form this compound.

Analyse Chemischer Reaktionen

Butralin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Nitroverbindungen zu bilden.

Reduktion: Die Reduktion von this compound kann zur Bildung von Aminen führen.

Substitution: this compound kann Substitutionsreaktionen mit Nukleophilen eingehen, was zur Bildung verschiedener substituierter Produkte führt.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen starke Säuren oder Basen, Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Katalysators. Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Nitroverbindungen, Amine und substituierte Aniline .

Wissenschaftliche Forschungsanwendungen

Butralin is a dinitroaniline herbicide and plant growth regulator, primarily used in agriculture for weed control and managing the growth of specific crops . Its applications have been documented in various studies, highlighting its effectiveness and environmental behavior .

Use as a Herbicide

- Pre-Emergence Weed Control: this compound is mainly used as a pre-emergence herbicide, meaning it is applied to the soil before weeds emerge . This application method helps prevent weed growth in crops like ginseng .

- Ginseng Fields: Research indicates that this compound effectively controls weeds in ginseng fields . A field experiment applied this compound to the soil at a dosage of 1800 g a.i./ha before ginseng emergence, using a soil spray method to ensure even distribution .

- Dissipation Rates: Studies on ginseng fields show that this compound's residual amount in the soil decreases over time. In one study, the original deposition of this compound was 2.53 mg/kg, which reduced to 0.322 mg/kg after 60 days, achieving a dissipation rate of 87.3% . Another location showed a reduction from 1.366 mg/kg to 0.293 mg/kg over the same period, with a dissipation rate of 78.6% .

Plant Growth Regulation

- Tobacco Farming: this compound is used on tobacco plants as a plant growth regulator to control the growth of suckers on the stalk . Sucker control is essential in tobacco farming to ensure the plant's energy is directed towards leaf development rather than auxiliary shoots .

- Application Method: The formulation for tobacco use is a ready-to-use solution, which simplifies the application process for farmers . The directed spray application method reduces the risk to small mammals, as the exposure is limited to the targeted plant area .

Environmental Fate and Behavior

- Persistence and Mobility: this compound is considered moderately persistent to persistent and relatively immobile in terrestrial environments . It remains stable against abiotic hydrolysis and photodegradation on soil, reducing the likelihood of groundwater contamination .

- Impact on Root Development: Research on ryegrass has shown that this compound affects root development. Exposure to this compound leads to radial enlargement of root cells, with cortical cells increasing in volume .

Toxicity and Safety Considerations

- Low Acute Toxicity: Studies on laboratory animals indicate that this compound has low acute toxicity. It is classified in Toxicity Category III for oral exposure and eye irritation and Category IV for dermal and inhalation routes .

- Dietary Exposure: Due to the lack of food or feed uses, dietary exposure to this compound is unlikely . The primary concern for exposure is occupational, where workers may encounter the herbicide during mixing, loading, and application processes .

- Ecological Risk: Acute risks to birds are low, but there are exceeded levels of concern (LOC) for small mammals and freshwater invertebrates. Risks to estuarine and marine fish and shrimp are slightly exceeded .

Analytical Methods

- HPLC-MS/MS Method: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is used to monitor this compound residues in ginseng . This method involves optimizing mass spectrometry conditions to detect and quantify this compound accurately .

- Matrix Effect: Studies have identified a matrix enhancement effect when analyzing this compound in ginseng samples, which is corrected using matrix-matching standard solutions to ensure accuracy .

Wirkmechanismus

Butralin übt seine Wirkung aus, indem es die Zellteilung in den Wurzeln keimender Samen hemmt. Es stört die Bildung von Mikrotubuli, die für die Zellteilung unerlässlich sind. Dies führt zur Hemmung des Wurzelwachstums und verhindert letztendlich das Auflaufen von Unkraut. Zu den molekularen Zielstrukturen von this compound gehören Tubulinproteine, die an der Bildung von Mikrotubuli beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

Butralin gehört zur Klasse der Dinitroanilin-Herbizide, zu denen auch Verbindungen wie Benfluralin, Ethafluralin, Oryzalin, Pendimethalin, Prodiamin und Trifluralin gehören. Diese Verbindungen haben einen ähnlichen Wirkungsmechanismus und zielen auf Tubulinproteine ab, wodurch die Zellteilung gehemmt wird. this compound ist in seiner spezifischen Anwendung und Wirksamkeit bei der Bekämpfung bestimmter Unkrautarten einzigartig .

Biologische Aktivität

Butralin is a dinitroaniline herbicide widely used for pre-emergence weed control. Its biological activity encompasses various physiological and biochemical effects on plants and animals, particularly concerning its toxicity and potential nephrotoxic effects in mammals.

This compound primarily functions by inhibiting microtubule formation during cell division in plants, leading to disrupted mitosis. This mechanism is common among dinitroaniline herbicides, which induce characteristic morphological changes in plant roots.

Mitotic Effects on Plant Cells

Research indicates that this compound treatment results in significant alterations in the mitotic process of ryegrass root meristems. Observations include:

- Cell Enlargement : this compound-treated cells exhibited a 17.6-fold increase in volume over 48 hours, with nuclear volume increasing by 11.1-fold, indicating substantial cellular expansion due to the herbicide's action .

- Mitotic Aberrations : The percentage of normal mitotic figures decreased drastically with increased exposure time—35% after 1 hour, 60% after 4 hours, and 90% after 24 hours. This suggests that this compound disrupts normal cell division, leading to multinucleate cells and abnormal chromosome distribution .

Nephrotoxicity in Mammals

A significant area of concern regarding this compound is its nephrotoxic potential in mammals. A study assessed the protective effects of Arabic gum against this compound-induced nephrotoxicity in female rats. Key findings included:

- Biomarker Changes : this compound treatment resulted in increased serum creatinine (41%) and blood urea nitrogen (BUN) levels (47.3%), alongside elevated oxidative stress markers such as malondialdehyde (MDA) (140.9% increase) .

- DNA Damage : There was a notable increase in DNA damage (221%) and alteration in the expression of kidney-specific genes associated with renal function .

- Histopathological Findings : Histological examinations revealed degenerative changes in kidney tissues, further confirming the nephrotoxic effects of this compound.

Residual Behavior and Environmental Impact

This compound's persistence and residual behavior in soil have been studied extensively, particularly concerning its degradation rates:

| Soil Sample Location | Initial Concentration (mg/kg) | Residual Concentration after 60 Days (mg/kg) | Dissipation Rate (%) |

|---|---|---|---|

| Baishan | 2.53 | 0.322 | 87.3 |

| Huanren | 1.366 | 0.293 | 78.6 |

The data indicate that this compound residues significantly decrease over time, suggesting moderate persistence under certain conditions .

Agricultural Use

This compound is primarily utilized in agriculture for controlling weeds in crops such as peanuts and ginseng. Its effectiveness as a pre-emergence herbicide highlights its role in enhancing crop yield by minimizing weed competition.

Ecotoxicology

The ecological impact of this compound has raised concerns due to its moderate to high toxicity levels to non-target organisms, including aquatic life. Studies have shown that this compound can adversely affect biodiversity if not managed properly .

Eigenschaften

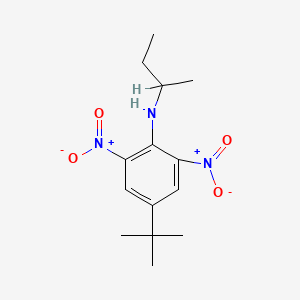

IUPAC Name |

N-butan-2-yl-4-tert-butyl-2,6-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4/c1-6-9(2)15-13-11(16(18)19)7-10(14(3,4)5)8-12(13)17(20)21/h7-9,15H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNQRCTZKIBOAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=C(C=C(C=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032337 | |

| Record name | Butralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-orange solid; [Merck Index] | |

| Record name | Butralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4036 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

134-146 °C at 0.5 mm Hg | |

| Record name | BUTRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

97 °F (36 °C) open cup | |

| Record name | BUTRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in ethanol 73, methanol 98 and hexane 300 g/L at 25-26 °C. Solubility in dichloroethane 146, benzene 270 and acetone 448 g/100 mL at 24 °C., In water, 1 mg/L at 25 °C | |

| Record name | BUTRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.06 at 25 °C | |

| Record name | BUTRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000013 [mmHg], 1.3X10-5 mm Hg at 25 °C | |

| Record name | Butralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4036 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow orange crystals | |

CAS No. |

33629-47-9 | |

| Record name | Butralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33629-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butralin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033629479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(1,1-dimethylethyl)-N-(1-methylpropyl)-2,6-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tert-butyl)-N-sec-butyl-2,6-dinitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CZK3K1YPB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

61 °C | |

| Record name | BUTRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Butralin exert its herbicidal effect?

A1: this compound disrupts cell division in susceptible plants, primarily targeting root meristems. [, ] This disruption leads to suppressed root elongation and increased radial root enlargement. [] The compound affects microtubule organization, similar to other dinitroaniline herbicides. [, ]

Q2: Are there differences in the effects of this compound and other dinitroaniline herbicides on cell division?

A2: Yes, while this compound shares a similar mode of action with other dinitroanilines, subtle differences exist. For example, Nitralin treatment leads to the formation of polymorphic nuclei and increased ploidy levels, whereas this compound treatment decreases prophase figures and increases nuclei per cell, resulting in multinucleate cells. []

Q3: How rapidly does this compound affect plant growth?

A3: this compound's effects on root growth become visible within hours of application. Studies observed a response in ryegrass as early as 1 hour after treatment. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C18H28N2O4, and its molecular weight is 336.43 g/mol. [, ]

Q5: What analytical techniques are used to characterize and quantify this compound?

A5: Gas chromatography (GC) [, , ] and high-performance liquid chromatography (HPLC) [, , ] coupled with various detectors like mass spectrometry (MS) or ultraviolet (UV) detectors are commonly employed for this compound analysis.

Q6: Is this compound stable in different formulations?

A6: this compound formulations can be developed to ensure stability. For instance, a this compound nanoemulsion, formulated with specific ratios of oil phase, aqueous phase, and stabilizers, demonstrated enhanced stability and efficacy in controlling tobacco axillary bud germination. []

Q7: Does this compound exhibit any catalytic properties?

A7: Current scientific literature primarily focuses on this compound's herbicidal activity, and its catalytic properties have not been extensively explored.

Q8: Have computational methods been used to study this compound?

A8: While computational studies on this compound are limited in the provided research, QSAR (Quantitative Structure-Activity Relationship) models could be developed to predict the activity and properties of this compound and related compounds based on their structural features. []

Q9: How does the structure of this compound contribute to its herbicidal activity?

A9: The dinitroaniline moiety in this compound is crucial for its herbicidal activity. [] Modifications to this structure can significantly influence its potency and selectivity against different plant species.

Q10: What are the challenges in formulating this compound, and how are they addressed?

A10: Traditional formulations of this compound, like emulsifiable concentrates (EC), often contain volatile organic solvents, raising environmental concerns. [] Researchers are exploring environmentally friendly alternatives, such as wettable powder formulations (WP) with reduced solvent content. [] Nanoemulsions offer another promising approach for improving this compound's stability and efficacy. []

Q11: Are there specific regulations regarding the use and disposal of this compound?

A11: Yes, as a pesticide, this compound is subject to regulations concerning its safe use, handling, and disposal. [] Compliance with these regulations ensures minimal environmental impact and protects human health.

Q12: How is this compound absorbed, distributed, metabolized, and excreted by plants?

A12: this compound primarily acts within the soil, affecting germinating seeds and emerging seedlings. [] Its uptake and translocation within plants are limited, contributing to its selectivity against certain weed species. []

Q13: What types of studies are used to assess the efficacy of this compound?

A13: Field trials [, , , , , ] are essential for evaluating this compound's effectiveness in controlling weeds under real-world conditions. These trials typically involve comparing this compound to other herbicides or weed control methods.

Q14: Has resistance to this compound been reported in weed populations?

A14: While the provided research doesn't explicitly mention this compound resistance, the development of herbicide resistance is a constant concern. Continuous monitoring of weed populations for resistance is crucial for sustainable weed management.

Q15: How does this compound degrade in the environment?

A16: this compound undergoes degradation in the soil, influenced by factors like microbial activity and soil properties. [, ] Its half-life in soil has been reported to range from 9 to 18 days. [, ]

Q16: What are the potential environmental impacts of this compound?

A17: While considered relatively safe, this compound's environmental impact should be minimized. [, ] Responsible application practices, including appropriate timing and dosage, help reduce potential risks to non-target organisms and water resources.

Q17: What is the persistence of this compound in the soil?

A18: The persistence of this compound in soil is influenced by factors like soil type, pH, temperature, and microbial activity. [, , ] Studies have shown that this compound can persist in soil for several weeks, with reported half-lives ranging from 9 to 11 days. [, ]

Q18: How does the solubility of this compound affect its activity?

A19: this compound's low water solubility affects its bioavailability in the soil. [] Formulations like emulsions and nanoemulsions can improve its solubility and enhance its uptake by target plants. [, ]

Q19: How are analytical methods for this compound validated?

A20: Analytical methods used to quantify this compound residues in various matrices, such as soil, water, and crops, require rigorous validation. [, ] This process typically includes assessing parameters like accuracy, precision, specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ). [, , , ]

Q20: Are there any viable alternatives to this compound for weed control?

A21: Numerous weed control methods can serve as alternatives to this compound, each with its own set of advantages and limitations. [, ] Integrated weed management strategies, combining cultural practices, mechanical methods, and alternative herbicides, offer a comprehensive approach to weed control. []

Q21: What are the best practices for the disposal of this compound waste?

A22: Proper disposal of this compound waste is crucial to prevent environmental contamination. [] Following local regulations and guidelines ensures responsible waste management.

Q22: What resources are crucial for advancing research on this compound and similar herbicides?

A23: Continued research on this compound and its analogs benefits from access to advanced analytical techniques, computational modeling tools, and controlled environments for conducting laboratory and field studies. [] Collaboration between academic institutions, research organizations, and the agricultural industry is essential for driving innovation in this field.

Q23: How has the use of this compound evolved over time?

A24: The introduction and adoption of this compound as a herbicide mark significant milestones in weed control strategies. [] As research continues to uncover more about its mode of action, environmental fate, and potential for resistance development, best practices for its use evolve to ensure its long-term efficacy and sustainability. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.